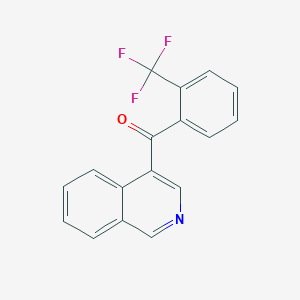

4-(2-Trifluoromethylbenzoyl)isoquinoline

Description

4-(2-Trifluoromethylbenzoyl)isoquinoline is a synthetic heterocyclic compound characterized by an isoquinoline core substituted at the 4-position with a 2-trifluoromethylbenzoyl group. This structural motif confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzoyl moiety may influence binding interactions with biological targets such as kinases or receptors .

Properties

IUPAC Name |

isoquinolin-4-yl-[2-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F3NO/c18-17(19,20)15-8-4-3-7-13(15)16(22)14-10-21-9-11-5-1-2-6-12(11)14/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWUQBROACPOHLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC=CC=C3C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylation of Isoquinoline Derivatives

A primary route to synthesize 4-(2-Trifluoromethylbenzoyl)isoquinoline involves the acylation of isoquinoline or its activated derivatives with 2-trifluoromethylbenzoyl chloride or the corresponding carboxylic acid derivatives. This method typically uses coupling reagents or activating agents to facilitate the formation of the amide or ketone bond.

-

- Starting material: Isoquinoline or isoquinolinium salts.

- Acylating agent: 2-Trifluoromethylbenzoyl chloride or 2-trifluoromethylbenzoic acid.

- Coupling agents: Dicyclohexylcarbodiimide (DCC) or similar carbodiimides.

- Solvents: Inert solvents such as tetrahydrofuran, dichloromethane, or pyridine.

- Temperature: Low to moderate temperatures (0°C to room temperature) are preferred to control reaction rates and selectivity.

- Reaction time: Typically 10–14 hours for optimal yields.

Mechanism:

The isoquinoline nitrogen or a reactive intermediate (e.g., isoquinolinium salt) undergoes nucleophilic attack on the activated acyl compound, forming the benzoyl-substituted isoquinoline. The trifluoromethyl group remains intact, providing electron-withdrawing properties that influence the compound's reactivity and biological activity.Example:

In a patented method, 2-(4-aminobenzoyl)-HPI (a hydroxyphenylisoquinoline derivative) was acylated with penta-O-benzyl-gluconoyl chloride using DCC in pyridine at low temperatures to afford acylated isoquinoline derivatives, demonstrating the feasibility of acylation under mild conditions with sensitive functional groups.

Cyclization Approaches for Isoquinoline Core Construction

The isoquinoline core bearing the 4-(2-trifluoromethylbenzoyl) substituent can be prepared via cyclization reactions involving appropriate precursors such as 1-cyano-1,2-dihydroisoquinolines or 1-cyano-1,2,3,4-tetrahydroisoquinolines substituted at the 2-position. These intermediates can be cyclized under basic conditions to form the isoquinoline framework.

Cyclizing Agents and Conditions:

- Strong bases such as butyllithium, potassium tert-butoxide, sodium hydride, or lithium diisopropylamide.

- Solvents: Inert solvents like tetrahydrofuran, dimethylformamide, dimethyl sulfoxide, or benzene.

- Temperature range: From -20°C to reflux temperature of the solvent.

- Reaction time: 15 minutes to 30 hours, typically 10–14 hours.

Process:

The cyclization involves deprotonation and intramolecular nucleophilic attack, facilitating ring closure to form the isoquinoline nucleus with the acyl substituent at position 4.Optical Activity:

The process can be adapted to produce optically active isoquinoline derivatives by using optically pure starting materials, which is important for pharmacologically active compounds.

Bischler-Napieralski Cyclization in Ionic Liquids

The Bischler-Napieralski cyclization is a classical method for synthesizing dihydroisoquinolines, which can be oxidized to isoquinolines. Recent advances use room temperature ionic liquids as environmentally benign solvents.

-

- Solvent: 1-Butyl-3-methylimidazolium hexafluorophosphate [(bmim)PF6].

- Reagent: Phosphorus oxychloride (POCl3) as dehydrating agent.

- Temperature: 90–100°C.

- Reaction time: 1 hour.

-

- Mild conditions.

- High purity and yields.

- Tolerant to various substituents.

Application:

This method can be used to prepare activated 3,4-dihydroisoquinoline derivatives, which can be further functionalized to introduce benzoyl groups such as 2-trifluoromethylbenzoyl.

Acylation Using Acid Chlorides in Organic Solvents

A straightforward method involves direct acylation of isoquinolinium salts or related intermediates with substituted acid chlorides, including 2-trifluoromethylbenzoyl chloride.

-

- Isoquinolinium salt dissolved in tetrahydrofuran.

- Addition of substituted acid chloride (e.g., 2-trifluoromethylbenzoyl chloride).

- Stirring at elevated temperature (around 70°C) for 12 hours.

- Quenching with saturated sodium bicarbonate solution.

- Extraction with dichloromethane.

- Drying and purification by flash chromatography.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Typical Yields (%) | Notes |

|---|---|---|---|---|

| Acylation with acid chlorides | Isoquinoline + 2-trifluoromethylbenzoyl chloride, THF, 70°C, 12 h | Straightforward, well-established | 55–68 | Requires purification by chromatography |

| Cyclization with strong bases | 1-Cyano-1,2-dihydroisoquinolines + strong base, inert solvents, -20 to reflux | Enables optical activity control | Moderate to high | Long reaction times (up to 30 h) |

| Cu(I)-catalyzed cyclization | 2-Alkynylaryl oximes + CuI, water, 80°C, air atmosphere | Green solvent, high yields | Up to 95 | Broad functional group tolerance |

| Bischler-Napieralski in ionic liquid | Amides + POCl3, (bmim)PF6, 90–100°C, 1 h | Mild, environmentally benign | High | Suitable for dihydroisoquinolines |

Research Findings and Notes

The acylation of isoquinoline derivatives with trifluoromethyl-substituted benzoyl reagents is a reliable route to obtain this compound, often requiring careful control of temperature and solvent choice to maximize yield and purity.

Cyclization methods using strong bases and inert solvents allow the construction of the isoquinoline ring with the desired substituent at position 4, with the possibility of producing optically active compounds, which is important for pharmaceutical applications.

Copper-catalyzed intramolecular cyclizations represent a modern, efficient, and environmentally friendly approach that could be adapted for synthesizing trifluoromethyl-substituted isoquinolines, although direct examples are limited.

Ionic liquid-mediated Bischler-Napieralski cyclizations offer an alternative route to isoquinoline derivatives under mild and green conditions, facilitating further functionalization including acylation with trifluoromethylbenzoyl groups.

Chemical Reactions Analysis

Types of Reactions

4-(2-Trifluoromethylbenzoyl)isoquinoline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the isoquinoline ring, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(2-Trifluoromethylbenzoyl)isoquinoline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Trifluoromethylbenzoyl)isoquinoline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The isoquinoline ring system can interact with nucleophilic sites in biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

[1,2,4]Triazolo[1,5-b]isoquinoline Derivatives

highlights that substituents at the 4- and 10-positions of [1,2,4]triazolo[1,5-b]isoquinolines significantly modulate activity. For example:

- Compound 8 (10-methyl, 4-trifluoromethyl) exhibits a two-order-of-magnitude activity boost compared to Compound 18 (10-ethyl, 4-methoxy) in enzymatic assays.

Table 1: Activity Trends in [1,2,4]Triazolo[1,5-b]isoquinolines

| Compound | Substituents | Activity Boost (vs. Compound 18) |

|---|---|---|

| 8 | 10-methyl, 4-trifluoromethyl | ~100x |

| 2 | 4-methyl | ~10x |

CDK4-Targeting Isoquinoline-diones

describes isoquinoline-diones as potent CDK4 inhibitors:

- Compound 61 (4-(phenylaminomethylene)isoquinoline-1,3-dione) shows IC₅₀ = 27 nM against CDK3.

- Compounds 62/63 (benzylaminomethylene derivatives) achieve IC₅₀ = 2 nM, with high selectivity over CDK1/2. In contrast, 4-(2-Trifluoromethylbenzoyl)isoquinoline lacks reported kinase data, but its trifluoromethyl group may improve target engagement compared to phenyl or benzyl substituents .

Table 2: CDK4 Inhibition by Isoquinoline Derivatives

| Compound | Substituents | CDK4 IC₅₀ (nM) | Selectivity (CDK4 vs. CDK1/2) |

|---|---|---|---|

| 61 | Phenylaminomethylene | 27 | Moderate |

| 62 | Benzylaminomethylene | 2 | High (23.3/18.3 nM) |

Cytotoxic Pyrrolo[2,1-a]isoquinolines

and report cytotoxic activity in 1,2-diaryl-5,6-dihydropyrrolo[2,1-a]isoquinolines:

- Compound 6c (2-(4-(5,6-dihydropyrrolo[2,1-a]isoquinolin-1-yl)phenoxy)-N,N-diethylethanamine) shows IC₅₀ = 1.93 µM against HeLa cells, likely via estrogen receptor modulation.

- The trifluoromethyl group in this compound may enhance cytotoxicity through similar mechanisms, though its estrogen receptor affinity remains unstudied .

Table 3: Cytotoxicity of Isoquinoline Derivatives

| Compound | Substituents | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| 6c | Diethylethanamine-phenoxy | 1.93 | Estrogen receptor modulation |

Key Research Findings

Substituent Effects: Trifluoromethyl groups enhance activity in enzymatic and cytotoxic assays, as seen in [1,2,4]triazolo[1,5-b]isoquinolines () and CDK4 inhibitors ().

Selectivity: Isoquinoline-diones achieve nanomolar CDK4 inhibition with >10-fold selectivity over CDK1/2 (), a benchmark for this compound optimization.

Biological Activity

4-(2-Trifluoromethylbenzoyl)isoquinoline is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances its electronic properties, which may influence its interaction with biological targets. This article delves into the compound's biological activity, synthesizing relevant research findings, case studies, and data tables to present a comprehensive overview.

Chemical Structure and Properties

This compound features an isoquinoline backbone substituted with a trifluoromethylbenzoyl group. Its molecular formula is C₁₇H₁₀F₃NO. The trifluoromethyl group imparts distinct electronic and steric properties, enhancing the compound's lipophilicity and potentially influencing its biological activity.

Biological Activities

Research indicates that isoquinoline derivatives exhibit a variety of biological activities, including:

- Antitumor Activity : Isoquinoline derivatives have been investigated for their potential as antitumor agents. In silico studies suggest that this compound may inhibit specific kinases involved in cancer progression, such as CDK4, which is crucial for cell cycle regulation .

- Enzyme Inhibition : The compound has shown promise as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases. Studies report moderate inhibition with IC₅₀ values ranging from 27.04 to 106.75 µM for AChE .

- Antimicrobial Properties : Some derivatives of this compound have been evaluated for their antimicrobial activity against Mycobacterium tuberculosis and other pathogens, demonstrating varying degrees of efficacy .

The mechanism of action involves the compound's interaction with specific molecular targets. The trifluoromethyl group enhances binding affinity to enzymes or receptors, modulating their activity. The isoquinoline structure can interact with nucleophilic sites in biological molecules, leading to various biochemical effects.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals its unique properties:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 4-(Trifluoromethyl)isoquinoline | Isoquinoline with trifluoromethyl group | Strong lipophilicity and electronic effects |

| 2-(Trifluoromethyl)benzamide | Benzamide derivative with trifluoromethyl | Potential anti-inflammatory properties |

| 1-Methylisoquinoline | Methylated isoquinoline | Known for neuroprotective effects |

| 6-Methoxyisoquinoline | Methoxy-substituted isoquinoline | Displays antitumor activity |

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Antitumor Activity Assessment : A study investigated the compound's effect on cancer cell lines, revealing significant cytotoxicity at certain concentrations, suggesting its potential as a therapeutic agent in oncology.

- Enzyme Inhibition Evaluation : Research involving the inhibition of AChE demonstrated that the compound could serve as a lead for developing new treatments for Alzheimer's disease, particularly when modified to enhance selectivity and potency.

- Antimicrobial Efficacy : Case studies on derivatives indicated promising results against Mycobacterium tuberculosis, paving the way for further exploration in the development of new antimycobacterial agents.

Q & A

[Basic] What synthetic methodologies are commonly used to prepare 4-(2-Trifluoromethylbenzoyl)isoquinoline derivatives, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound derivatives typically involves fragment-based coupling strategies. For example, a "merging by design" approach allows combining substituents at distinct positions of the isoquinoline core (e.g., 1-, 3-, or 4-positions) to enhance bioactivity without requiring prior structural data . Key steps include:

- Coupling reactions : Amide bond formation using reagents like BOP-Cl (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and triethylamine (TEA) in DMF, achieving yields >80% .

- Optimization : Adjusting stoichiometry (e.g., 1:1 molar ratio of amine and carboxylic acid derivatives) and reaction time (overnight stirring at room temperature) to minimize side products .

[Advanced] How do substituents on the isoquinoline ring influence reduction potentials and catalytic efficiency in photoredox reactions?

Answer:

Substituents at the 6-position of isoquinoline significantly modulate reduction potentials, which correlate with catalytic performance. For instance:

| Substituent | Reduction Potential (V) | Experimental Yield (%) |

|---|---|---|

| 6-NH₂ | −3.26 | 64 |

| 6-CN | −2.51 | 32 |

| Electron-donating groups (e.g., NH₂) lower reduction potentials, enhancing electron transfer efficiency in borylation reactions. Computational modeling (DFT) can predict trends, but experimental validation is critical due to solvent and steric effects . |

[Basic] What analytical techniques are recommended for characterizing this compound derivatives?

Answer:

- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formulas (e.g., C₆₃H₅₀NO₇, [M+H]⁺ = 932.3582) with <2 ppm error .

- X-ray Crystallography : Resolves regioselectivity in triazolo-isoquinoline derivatives (R factor = 0.041) .

- Chromatography : Flash silica gel chromatography (hexane/EtOAc gradients) purifies products with >95% purity .

[Advanced] How can researchers resolve contradictions between computational predictions and experimental yields in catalytic applications?

Answer:

Discrepancies arise from oversimplified computational models (e.g., neglecting solvation or steric hindrance). Strategies include:

- Iterative refinement : Adjusting DFT parameters (e.g., solvent dielectric constant) to match observed yields .

- Multivariate analysis : Testing substituent effects across a diverse library (e.g., 5,000 derivatives) to identify outliers .

- Mechanistic studies : Using kinetic isotope effects (KIEs) or in situ spectroscopy to validate proposed pathways .

[Basic] What reaction pathways enable functionalization of the isoquinoline core?

Answer:

- Cross-Dehydrogenative Coupling (CDC) : Reacts isoquinoline with toluenes (e.g., p-methylanisole) to form N-alkyl amides (37–91% yields) via benzylic C–H activation .

- Electrophilic Substitution : Halogenation at the 1- or 3-position using Br₂/FeBr₃ .

- Mitsunobu Reactions : Forms ethers or amines via azetidine intermediates .

[Advanced] How can fragment-based drug design improve the bioactivity of this compound derivatives?

Answer:

- Fragment Screening : Test monosubstituted isoquinoline libraries against targets (e.g., inflammatory enzymes) to identify high-affinity fragments (Kd < 10 µM) .

- Fragment Merging : Combine fragments from different positions (e.g., 4-benzoyl and 2-trifluoromethyl groups) to enhance potency (IC₅₀ < 100 nM) .

- Enzymatic Assays : Use (S)-norcoclaurine synthase to evaluate interactions with biosynthetic pathways .

[Basic] What safety precautions are necessary when handling this compound derivatives?

Answer:

- Toxicity : Some derivatives (e.g., dimethylamino-phenylazo isoquinoline) are potential carcinogens (TDLo = 3276 mg/kg in rats) .

- Decomposition : Heating releases toxic NOx fumes; use fume hoods and inert atmospheres .

- Storage : Keep at −20°C under argon to prevent oxidation .

[Advanced] How do trifluoromethyl groups affect the physicochemical properties of isoquinoline derivatives?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.